(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CIS-2-BENZYLAMINOMETHYL-1-CYCLOHEPTANOL HYDROCHLORIDE is a chemical compound with the molecular formula C15H23NO and a molecular weight of 269.81 g/mol . It is known for its unique structure, which includes a cycloheptanol ring substituted with a benzylaminomethyl group. This compound is primarily used in research and industrial applications due to its specific chemical properties.
Vorbereitungsmethoden
The synthesis of CIS-2-BENZYLAMINOMETHYL-1-CYCLOHEPTANOL HYDROCHLORIDE involves several steps. One common method includes the reaction of cycloheptanone with benzylamine in the presence of a reducing agent to form the intermediate product. This intermediate is then subjected to further reactions to introduce the hydroxyl group, resulting in the formation of the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
CIS-2-BENZYLAMINOMETHYL-1-CYCLOHEPTANOL HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzylaminomethyl group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
CIS-2-BENZYLAMINOMETHYL-1-CYCLOHEPTANOL HYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a pharmacological agent.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of CIS-2-BENZYLAMINOMETHYL-1-CYCLOHEPTANOL HYDROCHLORIDE involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
CIS-2-BENZYLAMINOMETHYL-1-CYCLOHEPTANOL HYDROCHLORIDE can be compared with similar compounds such as:
CIS-2-BENZYLAMINOMETHYL-1-CYCLOHEXANOL: This compound has a similar structure but with a cyclohexanol ring instead of a cycloheptanol ring.
TRANS-2-BENZYLAMINOMETHYL-1-CYCLOHEPTANOL: This is an isomer with a different spatial arrangement of the substituents. The uniqueness of CIS-2-BENZYLAMINOMETHYL-1-CYCLOHEPTANOL HYDROCHLORIDE lies in its specific ring structure and the position of the substituents, which can influence its reactivity and applications.
Eigenschaften
Molekularformel |
C15H23NO |
---|---|
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol |
InChI |
InChI=1S/C15H23NO/c17-15-10-6-2-5-9-14(15)12-16-11-13-7-3-1-4-8-13/h1,3-4,7-8,14-17H,2,5-6,9-12H2/t14-,15-/m0/s1 |
InChI-Schlüssel |
MZZVUVBTOHLLKV-GJZGRUSLSA-N |
Isomerische SMILES |
C1CC[C@H]([C@H](CC1)O)CNCC2=CC=CC=C2 |
Kanonische SMILES |
C1CCC(C(CC1)O)CNCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.